molecular formula C23H23F3N2O2 B11494056 8,9-diethoxy-4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

8,9-diethoxy-4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11494056
M. Wt: 416.4 g/mol
InChI Key: SLPJGMXSYHFUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-diethoxy-4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolo[1,2-a][1,4]benzodiazepine core. The diethoxy groups at positions 8 and 9 add to its unique chemical structure. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-diethoxy-4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

8,9-diethoxy-4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethoxy-substituted derivatives.

Mechanism of Action

The mechanism of action of 8,9-diethoxy-4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain . This mechanism is similar to other benzodiazepines, which are known to exert anxiolytic and sedative effects through GABA receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-diethoxy-4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to the presence of the trifluoromethyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties. The diethoxy groups further enhance its lipophilicity, potentially improving its ability to cross the blood-brain barrier .

Properties

Molecular Formula

C23H23F3N2O2

Molecular Weight

416.4 g/mol

IUPAC Name

8,9-diethoxy-4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C23H23F3N2O2/c1-3-29-20-12-15-14-27-22(16-8-5-6-9-17(16)23(24,25)26)18-10-7-11-28(18)19(15)13-21(20)30-4-2/h5-13,22,27H,3-4,14H2,1-2H3

InChI Key

SLPJGMXSYHFUSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC=CC=C4C(F)(F)F)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.